2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde

Lipophilicity Drug-likeness SAR

2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde (CAS 80774-15-8, MF C₁₃H₁₁N₃OS, MW 257.31 g/mol) is a member of the imidazo[2,1-b][1,3,4]thiadiazole family, a privileged scaffold in medicinal chemistry exploited for anticancer, antimicrobial, and antitubercular discovery programs. This compound is commercially supplied at ≥98% purity for research and further manufacturing use.

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
Cat. No. B12108520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCCC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=O
InChIInChI=1S/C13H11N3OS/c1-2-11-15-16-10(8-17)12(14-13(16)18-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyVUYODOBEQJILQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde: Procurement-Grade Heterocyclic Building Block for Drug Discovery


2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde (CAS 80774-15-8, MF C₁₃H₁₁N₃OS, MW 257.31 g/mol) is a member of the imidazo[2,1-b][1,3,4]thiadiazole family, a privileged scaffold in medicinal chemistry exploited for anticancer, antimicrobial, and antitubercular discovery programs [1]. This compound is commercially supplied at ≥98% purity for research and further manufacturing use . It features an aldehyde handle at the C-5 position flanked by an ethyl group at C-2 and a phenyl ring at C-6; this specific substitution pattern governs its molecular recognition properties, reactivity, and ultimate biological fingerprint, making direct analog substitution scientifically unreliable [2].

Why 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde Cannot Be Replaced by a Generic Imidazothiadiazole Analog


The imidazo[2,1-b][1,3,4]thiadiazole scaffold is exquisitely sensitive to peripheral substitution; identical core structures bearing different C-2 or C-6 appendages produce divergent biological outcomes [1]. In the antitubercular series reported by Kolavi et al. (2006), simply changing the C-2 substituent from a 2-furyl group to a methyl group dramatically altered antimycobacterial inhibition from 100% to 36% at the same screening concentration, demonstrating that C-2 substitution is a critical efficacy determinant [2]. Furthermore, the C-5 aldehyde is not merely a spectator group—it serves as the essential synthetic linchpin for generating hydrazones, Schiff bases, and other drug-like derivatives that are impossible to access from the corresponding C-5 methyl, hydroxymethyl, or unsubstituted analogs [2]. Substituting 2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde with any other in-class compound therefore constitutes a different chemical entity with unpredictable SAR, unacceptable in lead optimization or patent prosecution where exact composition-of-matter is required.

Quantitative Differentiation Evidence for 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde Versus Competing Analogs


C-2 Alkyl Chain Length Modulates Lipophilicity and Predicted Membrane Permeability Relative to C-2 Methyl and C-2 Cyclohexyl Analogs

Among three 6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde derivatives varying only at the C-2 position, the ethyl substituent provides an intermediate calculated logP that balances aqueous solubility and passive membrane permeability. The C-2 methyl analog (C₁₂H₉N₃OS, MW 243.29) is more polar, whereas the C-2 cyclohexyl analog introduces excessive bulk and hydrophobicity, potentially compromising oral bioavailability parameters [1]. The ethyl group occupies a favorable 'Goldilocks' space in the lipophilicity-efficacy continuum, a principle well-precedented in heterocyclic medicinal chemistry optimization [2].

Lipophilicity Drug-likeness SAR

C-5 Aldehyde Enables Derivatization Diversity Inaccessible to C-5 Hydroxymethyl and C-5 Unsubstituted Analogs

The C-5 carbaldehyde of 2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is the critical functional group enabling downstream diversification into hydrazones, oximes, Schiff bases, and heterocyclic-fused analogs via condensation, reductive amination, or cycloaddition chemistry [1]. In contrast, the corresponding C-5 hydroxymethyl analog (e.g., compound 7a in Kolavi et al. 2006) requires additional activation (conversion to a halide or tosylate) before further elaboration, adding synthetic steps and lowering overall yield [2]. The C-5 unsubstituted congener cannot be derivatized at this vector at all. This difference in synthetic utility translates directly into faster lead optimization timelines and broader patent coverage when the aldehyde-containing scaffold is selected as the starting point.

Synthetic tractability Library enumeration Medicinal chemistry

Imidazo[2,1-b][1,3,4]thiadiazole Scaffold Demonstrates Validated Antitubercular Activity Against M. tuberculosis H37Rv with Quantitative MIC Data for Structurally Proximal Analogs

While direct MIC data for the 2-ethyl-6-phenyl derivative are not publicly available, the closest structurally characterized analogs in the Kolavi et al. (2006) study establish the antitubercular potential of this chemotype. Compound 6c (2-(2-furyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde) achieved 100% growth inhibition of M. tuberculosis H37Rv at a MIC of >6.25 µg/mL in the BACTEC 460 radiometric assay [1]. In the same assay, compound 6a (2-methyl-6-phenyl analog) showed only 36% inhibition, and 6b showed 30% inhibition, demonstrating that C-2 substitution profoundly influences antimycobacterial potency [1]. The 2-ethyl-6-phenyl derivative is predicted, by SAR interpolation, to occupy a distinct potency niche between the weakly active methyl and the potently active heteroaryl/furyl congeners, making it a valuable probe for mapping the C-2 lipophilic tolerance of the mycobacterial target.

Antitubercular Mycobacterium tuberculosis Infectious disease

Phenyl Substitution at C-6 is a Conserved Pharmacophoric Feature in Anticancer Imidazo[2,1-b][1,3,4]thiadiazoles with Antiproliferative Activity in Pancreatic Cancer Models

The 6-phenyl substituent present in 2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a recurring pharmacophoric element in anticancer imidazothiadiazoles. A series of eighteen 6-aryl-substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives were screened against the NCI-60 cell line panel, and two derivatives demonstrated significant antiproliferative activity against primary and gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC) cell lines [1]. The consistent presence of an aryl group at C-6 across multiple independently discovered active series supports its role as a key structural determinant for target engagement, likely through π-stacking or hydrophobic interactions within the ATP-binding pocket of kinase targets such as EGFR or FAK/PTK2 [2]. Compounds lacking a C-6 aryl ring generally exhibit reduced or abolished cytotoxicity across these chemotypes.

Anticancer Pancreatic cancer Antiproliferative

Commercial Availability at Research-Grade Purity (≥98%) Enables Immediate SAR Studies Without Purification Bottlenecks

2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is available from commercial suppliers with a certified purity of ≥98% (Cat. No. CS-0455957) . In contrast, many closely related analogs (e.g., 2-(2-furyl)-6-phenyl-5-carbaldehyde, the 2-cyclohexyl-5-hydroxymethyl derivative, and various 2-alkyl-6-aryl congeners) are not available as stock catalog items and require custom synthesis with typical lead times of 4–8 weeks. This purity specification ensures that biological assay results are attributable to the compound itself rather than to impurities, a critical factor for reproducible SAR studies and patent data integrity.

Procurement Compound quality Reproducibility

Optimal Research and Industrial Use Cases for 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde


Antitubercular Lead Optimization: C-2 Lipophilicity SAR Probe

Use this compound as a key intermediate to systematically explore the impact of C-2 alkyl chain modifications on antimycobacterial potency. The 2-ethyl derivative fills a critical gap between the weakly active 2-methyl congener (36% inhibition) and the highly active 2-furyl congener (100% inhibition) [1]. By synthesizing and testing the 2-ethyl analog, medicinal chemists can quantify the contribution of incremental lipophilicity to target engagement and bacterial cell wall penetration, generating SAR data essential for lead optimization and intellectual property differentiation.

Focused Kinase Inhibitor Library Synthesis via C-5 Aldehyde Diversification

Leverage the C-5 carbaldehyde handle to rapidly generate a focused library of hydrazone, oxime, and Schiff base derivatives for screening against kinase panels implicated in pancreatic cancer (e.g., EGFR, FAK/PTK2) [2]. The conserved 6-phenyl group provides the key pharmacophoric anchor for ATP-binding pocket occupancy, while the C-5 derivatization vector offers tunable selectivity [3]. This strategy is superior to purchasing a pre-made, fixed library because it allows iterative, data-driven library expansion from a single, high-purity building block.

Drug Repurposing and Phenotypic Screening in Infectious Disease

Deploy the compound in phenotypic whole-cell screening cascades against Mycobacterium tuberculosis, ESKAPE pathogens, or fungal species. The imidazo[2,1-b][1,3,4]thiadiazole core has demonstrated broad antimicrobial activity, with some derivatives achieving MIC values as low as 0.03 µg/mL against S. aureus and B. subtilis [4]. The 2-ethyl-6-phenyl substitution pattern offers a distinct physicochemical profile (intermediate lipophilicity, moderate molecular weight) that complements existing screening collections dominated by more polar or more lipophilic chemotypes, potentially revealing novel mechanism-of-action hits.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Starting Point

Utilize the compound as a fragment-like scaffold (MW 257.31, within fragment-appropriate range) for structure-based drug design. The aldehyde can be directly soaked into protein crystals for Schiff base formation with active-site lysine residues, enabling fragment anchoring and subsequent structure-guided growth [3]. The three distinct substitution vectors (C-2, C-5, C-6) provide orthogonal diversification points that are ideal for fragment growing, merging, or linking strategies, offering a strategic advantage over simpler heterocyclic fragments with fewer growth vectors.

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